molecular formula C9H11NO3 B13067690 2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid

2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid

Cat. No.: B13067690
M. Wt: 181.19 g/mol
InChI Key: ZBJKZUFIGIFHMC-UHFFFAOYSA-N
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Description

2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is a heterocyclic propanoic acid derivative featuring a 1-methyl-2-oxo-1,2-dihydropyridin-4-yl substituent. This compound has garnered attention in medicinal chemistry due to its structural resemblance to bioactive heterocombretastatins. Its molecular formula is C₉H₁₁NO₃, with the dihydropyridinone ring contributing to both electronic and steric properties that influence binding to biological targets like tubulin.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(1-methyl-2-oxopyridin-4-yl)propanoic acid

InChI

InChI=1S/C9H11NO3/c1-6(9(12)13)7-3-4-10(2)8(11)5-7/h3-6H,1-2H3,(H,12,13)

InChI Key

ZBJKZUFIGIFHMC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=O)N(C=C1)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid typically involves the condensation of a suitable pyridone derivative with a propanoic acid derivative. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction conditions often include the use of a catalyst such as hydrochloric acid or acetic acid, and the reaction is typically carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridone ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the pyridone ring.

Scientific Research Applications

2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects and as a building block for drug development.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit DNA gyrase B, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and biological activities:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities Reference
2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid 1-Methyl-2-oxo-dihydropyridin-4-yl C₉H₁₁NO₃ Anticancer (cytotoxicity, antitubulin)
Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate 5-Fluoro substitution, methyl ester C₉H₁₀FNO₃ Enhanced lipophilicity (predicted pKa: 9.73)
(2RS)-2-(4-Formylphenyl)-propanoic Acid (Imp. K(EP)) 4-Formylphenyl substituent C₁₀H₁₀O₃ Pharmaceutical impurity; no direct bioactivity reported
Haloxyfop Phenoxy-pyridinyloxy propanoic acid C₁₅H₁₁ClF₃NO₄ Herbicidal activity (ACCase inhibition)
Dihydroquinoline-propanoic acids 1,2-Dihydroquinolin-1-yl substituent Varies Analgesic, diuretic actions

Key Comparative Findings

Anticancer Activity and Structural Requirements
  • The dihydropyridinone ring in the target compound is critical for antitubulin activity, mimicking the B-ring of combretastatins. Heterocyclic analogs with benzofuran or pyridine moieties similarly exhibit high antitumor activity, underscoring the importance of planar heterocycles in tubulin binding .
  • Fluorinated Analog (Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate): The 5-fluoro substitution may enhance metabolic stability and membrane permeability due to increased lipophilicity (predicted density: 1.25 g/cm³). However, the methyl ester group reduces acidity (predicted pKa 9.73 vs.
Pharmaceutical Impurities vs. Active Compounds
  • Impurities like (2RS)-2-(4-Formylphenyl)-propanoic acid (Imp. This highlights the necessity of the heterocyclic core for anticancer efficacy .
Heterocycle-Dependent Pharmacological Effects
  • Dihydroquinoline-propanoic acids exhibit analgesic and diuretic actions, demonstrating how alternative heterocycles (e.g., quinoline vs. dihydropyridinone) redirect biological activity toward non-cancer targets .

Biological Activity

2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₁N₁O₃
  • CAS Number : 13452631
  • Molecular Weight : 181.19 g/mol

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated:

  • Antibacterial Activity : The compound has shown effectiveness against various Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis . This suggests a bactericidal mechanism that may involve the inhibition of protein synthesis pathways.
Bacterial StrainMIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

Antifungal Activity

The compound also exhibits antifungal properties, outperforming standard antifungal agents like fluconazole in certain tests. It demonstrated a significant reduction in biofilm formation by Candida albicans, indicating its potential use in treating fungal infections .

The proposed mechanisms of action for the biological activity of this compound include:

  • Inhibition of Protein Synthesis : The compound interferes with bacterial protein synthesis, leading to cell death.
  • Biofilm Disruption : It effectively disrupts biofilm formation, which is crucial for the survival of pathogens in various environments.
  • Reactive Oxygen Species (ROS) Production : Similar compounds have been shown to induce ROS production in cancer cells, suggesting a potential application in oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives and found that those with structural similarities to this compound exhibited enhanced activity against resistant strains of bacteria and fungi. The study highlighted:

  • Enhanced Activity Against MRSA : Compounds showed effective inhibition of methicillin-resistant Staphylococcus aureus (MRSA) biofilm formation at concentrations as low as 0.007 mg/mL .

Cancer Cell Studies

In vitro studies on human melanoma cells indicated that certain derivatives could selectively induce apoptosis through ROS generation without affecting normal cells . This suggests a dual therapeutic potential in both antimicrobial and anticancer applications.

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